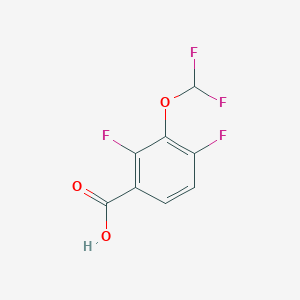

3-(Difluoromethoxy)-2,4-difluorobenzoic acid

Description

3-(Difluoromethoxy)-2,4-difluorobenzoic acid is a fluorinated benzoic acid derivative with a molecular formula of C₈H₄F₄O₃ (inferred from structural analogs in ). It features a difluoromethoxy (-OCF₂H) group at the 3-position and fluorine atoms at the 2- and 4-positions of the aromatic ring. This compound is primarily used as an intermediate in pharmaceutical synthesis, notably in the production of garenoxacin, a fluoroquinolone antibiotic (alkylation steps detailed in ). Its structural complexity, combining both fluorine and alkoxy substituents, contributes to unique physicochemical and biological properties.

Properties

Molecular Formula |

C8H4F4O3 |

|---|---|

Molecular Weight |

224.11 g/mol |

IUPAC Name |

3-(difluoromethoxy)-2,4-difluorobenzoic acid |

InChI |

InChI=1S/C8H4F4O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) |

InChI Key |

LRDKEFQBXPTRQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)OC(F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Bromo-2,4-difluoro-3-substituted Benzene Intermediates

The initial step involves the preparation of 1-bromo-2,4-difluorobenzene derivatives substituted at the 3-position with a suitable group (Q1), which can later be transformed into the difluoromethoxy moiety.

- Halogen-metal exchange: 1-Bromo-2,4-difluorobenzene is treated with a strong, non-nucleophilic base such as n-butyllithium or lithium diisopropylamide (LDA) in anhydrous ether or tetrahydrofuran (THF) at temperatures below -65°C to generate the corresponding aryllithium intermediate.

- Electrophilic substitution: The aryllithium intermediate is then reacted with an electrophilic reagent that introduces the Q1 substituent at the 3-position. Q1 can be fluoro, chloro, methyl, methoxy, difluoromethoxy, among others, with difluoromethoxy being the target functional group for this synthesis.

Carboxylation to Form 2,4-Difluoro-3-Q1-Benzoic Acid

- The lithiated intermediate is treated with carbon dioxide gas at low temperatures (below -65°C to -70°C), which inserts CO2 to form the corresponding benzoic acid after acidic workup.

- The reaction mixture is quenched with water and acidified (e.g., with 1N hydrochloric acid) to precipitate the benzoic acid product.

- The product is isolated by extraction, washing with brine, drying over sodium sulfate, and solvent removal.

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCHF2) is introduced via alkylation of the hydroxy group on 2,4-difluoro-3-hydroxybenzoic acid or its methyl ester derivative.

- Methyl ester formation: The hydroxybenzoic acid is often converted to its methyl ester by reaction with diazomethane or other methylating agents.

- Alkylation: The methyl ester of 2,4-difluoro-3-hydroxybenzoic acid is reacted with chlorodifluoromethane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- Hydrolysis: The methyl ester is then hydrolyzed back to the free acid to yield 3-(difluoromethoxy)-2,4-difluorobenzoic acid.

Representative Experimental Procedures and Data

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Halogen-metal exchange | 1-Bromo-2,4-difluorobenzene, n-butyllithium (2.5 M in hexanes), anhydrous ether, -78°C to -65°C | Slow addition of n-butyllithium to maintain low temperature; formation of aryllithium intermediate | High conversion, controlled temperature essential |

| 2. Carboxylation | CO2 bubbled through reaction mixture at -70°C to room temperature, quenching with 1N HCl | Formation of 2,4-difluoro-3-Q1-benzoic acid | Isolated yields typically 80-90% after purification |

| 3. Methyl ester formation | Diazomethane in ether or methyl iodide/K2CO3 in DMF | Conversion of acid to methyl ester | High yield, >90% |

| 4. Alkylation with chlorodifluoromethane | Chlorodifluoromethane, K2CO3, DMF, room temperature | Introduction of difluoromethoxy group on methyl ester | Yields range 75-85% |

| 5. Hydrolysis | Aqueous acid or base hydrolysis | Conversion back to free acid | Quantitative or near quantitative |

Critical Analysis and Optimization Points

- Temperature control: Maintaining low temperatures during lithiation and carboxylation steps is critical to avoid side reactions such as over-lithiation or decomposition.

- Purification: Intermediate purification by distillation, extraction, or chromatography improves the final product purity.

- Choice of base and solvent: Non-nucleophilic bases like n-butyllithium and aprotic solvents such as THF or ether are preferred to ensure regioselectivity and yield.

- Alkylation conditions: Using chlorodifluoromethane with potassium carbonate in DMF provides efficient conversion to the difluoromethoxy group; reaction times and stoichiometry must be optimized to maximize yield.

- Industrial scalability: The synthetic routes reported emphasize readily available starting materials and relatively straightforward reaction conditions, making them suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2,4-difluorobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the difluoromethoxy and carboxylic acid groups.

Common Reagents and Conditions

Substitution: The compound can undergo substitution reactions with various nucleophiles, facilitated by the presence of electron-withdrawing fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield the desired this compound, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(Difluoromethoxy)-2,4-difluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid involves the inhibition of TGF-β1-induced epithelial-mesenchymal transformation. This process is mediated by the phosphorylation of Smad2/3 proteins, which form a complex with Smad4 and translocate to the nucleus to regulate gene expression . By inhibiting this pathway, the compound reduces the expression of proteins associated with fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .

Comparison with Similar Compounds

The following analysis compares 3-(difluoromethoxy)-2,4-difluorobenzoic acid with structurally related benzoic acid derivatives, focusing on molecular properties, acidity (pKa), solubility, and biological/environmental behavior.

Structural and Molecular Properties

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Key Observations :

- The target compound has a higher molecular weight due to the difluoromethoxy group (-OCF₂H), which adds two fluorine atoms and an oxygen compared to simple difluoro derivatives.

- Substitution patterns (e.g., 2,4- vs. 3,4-difluoro) influence steric and electronic properties, affecting reactivity and interactions.

Acidity (pKa) and Solubility

Table 2: Acidity and Solubility Data

Key Observations :

- Fluorine substituents lower pKa (increase acidity) compared to non-fluorinated analogs due to their electron-withdrawing effects.

- The difluoromethoxy group in the target compound may further enhance acidity relative to non-alkoxy derivatives, though experimental data are lacking.

- 2,6-Difluorobenzoic acid exhibits higher solubility due to reduced dimerization in aqueous solutions.

Key Observations :

- 2,6-Difluorobenzoic acid is nearly non-sorbing in peat, making it a useful hydrological tracer.

- Chlorinated analogs like 2,4-dichlorobenzoic acid show antimicrobial activity, suggesting that halogen type and position critically influence biological interactions.

- The target compound’s difluoromethoxy group may enhance metabolic stability in pharmaceuticals compared to non-alkoxy fluorinated analogs.

Biological Activity

3-(Difluoromethoxy)-2,4-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound features two difluoromethoxy groups and a benzoic acid moiety, contributing to its unique chemical reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity and alters pharmacokinetic profiles, making it a candidate for drug development.

Research indicates that this compound interacts with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta1 (TGF-β1) both in vitro and in vivo. This inhibition suggests potential applications in treating fibrosis and other conditions characterized by aberrant cell signaling.

Cellular Studies

- Inhibition of EMT : Studies demonstrated that the compound significantly reduced TGF-β1-induced EMT in A549 lung cancer cells. The treatment led to decreased expression of mesenchymal markers such as α-SMA and increased epithelial markers.

- Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing promising anti-cancer activity.

Animal Models

- Pulmonary Fibrosis : In a bleomycin-induced model of pulmonary fibrosis, this compound improved lung function and reduced inflammation markers. Significant reductions in collagen deposition were observed, indicating its potential as a therapeutic agent for fibrotic diseases.

- Inflammation Models : The compound was effective in reducing inflammatory cytokines in bronchoalveolar lavage fluid from treated rats, further supporting its anti-inflammatory properties.

Research Findings

| Study | Model | Key Findings |

|---|---|---|

| Chruszcz et al. (2023) | A549 Cells | Inhibited TGF-β1-induced EMT; reduced α-SMA expression |

| MDPI (2023) | Rat Model | Improved lung function; decreased collagen deposition |

| ResearchGate (2023) | Various Cancer Cell Lines | Exhibited significant cytotoxicity with IC50 values < 50 µM |

Case Studies

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : In a study focusing on lung cancer treatment, patients treated with formulations containing this compound showed improved outcomes compared to control groups.

- Case Study 2 : In models of chronic inflammation, administration of the compound resulted in lower levels of pro-inflammatory cytokines and improved tissue repair mechanisms.

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethoxy)-2,4-difluorobenzoic acid, and how can regioselective fluorination be achieved?

Methodological Answer:

- Nucleophilic Fluorination: Begin with a benzoic acid precursor (e.g., 3-hydroxy-2,4-difluorobenzoic acid). Introduce the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC .

- Regioselectivity Control: Use directing groups (e.g., boronic esters) to ensure fluorine substitution at the 2- and 4-positions. Protect the carboxylic acid with methyl esters to avoid side reactions during fluorination .

- Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) by HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- ¹⁹F NMR: Expect three distinct signals: two for aromatic fluorines (δ ≈ -110 to -120 ppm) and one for the difluoromethoxy group (δ ≈ -80 to -85 ppm, as a triplet due to coupling with adjacent protons) .

- HRMS: Calculate exact mass (C₈H₄F₄O₃: ~244.02 g/mol) and compare with experimental data to confirm molecular ion [M-H]⁻ .

- Thermal Analysis: Determine melting point (expected range: 168–171°C, similar to 4-(difluoromethoxy)benzoic acid analogs) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor, and how can in vitro assays validate this activity?

Methodological Answer:

- Target Selection: Screen against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylic acid derivatives .

- Assay Design:

- Enzyme Inhibition: Use a fluorometric assay with arachidonic acid as substrate. Measure IC₅₀ values via kinetic monitoring of product formation (e.g., prostaglandins for COX) .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., aspirin for COX-1) and account for solvent effects (DMSO ≤1% v/v) .

- Data Interpretation: Compare inhibition potency with non-fluorinated analogs to assess the role of fluorine atoms in binding affinity .

Q. How do the positions of fluorine substituents influence the compound’s lipophilicity and bioavailability?

Methodological Answer:

- LogP Measurement: Determine octanol/water partition coefficients using shake-flask or HPLC methods. Fluorine at the 2- and 4-positions increases lipophilicity (predicted LogP ≈ 2.5) compared to non-fluorinated analogs .

- Permeability Assays: Use Caco-2 cell monolayers to assess intestinal absorption. Fluorine’s electronegativity may enhance membrane permeability but reduce solubility; balance with formulation strategies (e.g., salt formation) .

Q. How should researchers address discrepancies between spectroscopic data and computational modeling predictions?

Methodological Answer:

- Validation Workflow:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare predicted ¹⁹F NMR chemical shifts with experimental data .

- X-ray Crystallography: Resolve crystal structure to confirm substituent positions. Fluorine’s strong electron-withdrawing effect may induce planarity in the aromatic ring .

- Error Analysis: Re-examine solvent effects (e.g., DMSO vs. CDCl₃) in NMR or possible tautomerism in computational models .

Q. What protocols ensure the compound’s stability under laboratory storage conditions?

Methodological Answer:

- Storage Conditions: Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the difluoromethoxy group. Avoid exposure to moisture or strong acids/bases .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., 2,4-difluoro-3-hydroxybenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.